molecular formula C17H16N2O5S B5016697 3-(1,3-dioxoisoindol-2-yl)-N-(3-hydroxypropyl)benzenesulfonamide

3-(1,3-dioxoisoindol-2-yl)-N-(3-hydroxypropyl)benzenesulfonamide

Cat. No.: B5016697
M. Wt: 360.4 g/mol
InChI Key: KQEKVFKFSNSWKU-UHFFFAOYSA-N
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Description

3-(1,3-dioxoisoindol-2-yl)-N-(3-hydroxypropyl)benzenesulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound features a dioxoisoindoline core linked to a benzenesulfonamide group via a hydroxypropyl chain, making it a versatile molecule for research and industrial applications.

Properties

IUPAC Name

3-(1,3-dioxoisoindol-2-yl)-N-(3-hydroxypropyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O5S/c20-10-4-9-18-25(23,24)13-6-3-5-12(11-13)19-16(21)14-7-1-2-8-15(14)17(19)22/h1-3,5-8,11,18,20H,4,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQEKVFKFSNSWKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC(=CC=C3)S(=O)(=O)NCCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-dioxoisoindol-2-yl)-N-(3-hydroxypropyl)benzenesulfonamide typically involves multi-step organic reactions. One common method starts with the preparation of the dioxoisoindoline core, which is then reacted with a hydroxypropylamine derivative. The final step involves sulfonation to introduce the benzenesulfonamide group. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and optimized for efficiency. The use of automated systems for temperature control, mixing, and purification helps in maintaining consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-dioxoisoindol-2-yl)-N-(3-hydroxypropyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The dioxoisoindoline core can be reduced to form dihydro derivatives.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

3-(1,3-dioxoisoindol-2-yl)-N-(3-hydroxypropyl)benzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or a ligand for protein binding studies.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(1,3-dioxoisoindol-2-yl)-N-(3-hydroxypropyl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The hydroxypropyl and sulfonamide groups play crucial roles in these interactions, facilitating binding through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1,3-dioxoisoindol-2-yl)-N-(2-hydroxyethyl)benzenesulfonamide
  • 3-(1,3-dioxoisoindol-2-yl)-N-(4-hydroxybutyl)benzenesulfonamide

Uniqueness

Compared to similar compounds, 3-(1,3-dioxoisoindol-2-yl)-N-(3-hydroxypropyl)benzenesulfonamide stands out due to its specific hydroxypropyl chain length, which can influence its binding affinity and reactivity. This unique structure allows for distinct interactions with biological targets and different chemical reactivity profiles, making it a valuable compound for various applications.

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